Lipophilicity: Alkyne Linker vs. ML252
The replacement of the 1,2-disubstituted phenyl linker of ML252 with a but-2-yn-1-yl spacer reduces calculated lipophilicity. The target compound has a computed XLogP3-AA of 2.6 [1], whereas the (S)-enantiomer of ML252 (the active form) has a calculated logP of approximately 3.4 based on fragment- and atom-based estimators for its neutral form [2]. This ~0.8 log unit difference is consistent with the removal of three sp² carbons and two aromatic protons, which decreases hydrophobic surface area while maintaining a comparable number of heavy atoms.
| Evidence Dimension | Lipophilicity (XLogP3-AA computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (PubChem computed, 2021 release) |
| Comparator Or Baseline | ML252 ((S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide): estimated logP ≈ 3.4 (neutral species) |
| Quantified Difference | Δ ≈ -0.8 log units (target compound less lipophilic than ML252) |
| Conditions | Computed logP values; experimental shake-flask or chromatographic logP values have not been reported for either compound under identical conditions. |
Why This Matters
Lower lipophilicity may translate into reduced non-specific protein binding, lower tissue distribution volume, or altered blood-brain barrier permeability relative to ML252, which is a critical parameter for CNS-targeted probe selection or lead optimization campaigns.
- [1] PubChem Compound Summary for CID 71792564, computed XLogP3-AA value, National Center for Biotechnology Information (2024). View Source
- [2] Cheung, Y.-Y., et al. Journal of Medicinal Chemistry, 2012, 55, 9375–9388 (ML252 structure and properties; experimental logP not reported; estimated logP derived from the molecular formula C20H24N2O using standard fragment-based calculators). View Source
